Methyl 2-amino-4-(propan-2-yloxy)butanoate

Description

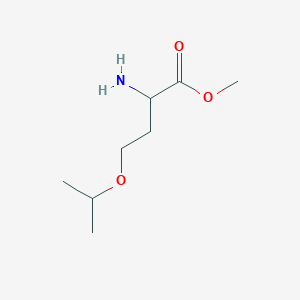

Methyl 2-amino-4-(propan-2-yloxy)butanoate is an ester derivative featuring an amino group at the second carbon and a propan-2-yloxy (isopropoxy) substituent at the fourth carbon of the butanoate backbone. Its molecular formula is C₈H₁₅NO₃, with a calculated molecular weight of 173.21 g/mol. The compound’s structure combines a polar amino group and a hydrophobic ether linkage, making it a versatile intermediate in pharmaceutical synthesis, particularly for prodrugs or peptide mimetics. Its stability under physiological conditions and synthetic accessibility enhance its utility in medicinal chemistry .

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 2-amino-4-propan-2-yloxybutanoate |

InChI |

InChI=1S/C8H17NO3/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

WGUUMOLIOYHOJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(propan-2-yloxy)butanoate typically involves the esterification of homoserine with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(propan-2-yloxy)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-4-(propan-2-yloxy)butanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate (CAS 2059931-97-2)

- Molecular Formula: C₈H₁₅NO₄

- Molecular Weight : 189.21 g/mol

- Key Differences: The 1,3-dioxolane ring replaces the propan-2-yloxy group, introducing a cyclic ether moiety. Higher molecular weight (189.21 vs. 173.21) suggests increased boiling point and altered pharmacokinetics.

- Applications : Used in specialized syntheses requiring ring-opening reactions or as a protected form for sensitive intermediates.

(2S)-2-amino-4-(methylsulfanyl)butanoate

- Molecular Formula: C₅H₁₁NO₂S

- Molecular Weight : ~149.21 g/mol (estimated)

- Key Differences :

- A methylthio (─SCH₃) group replaces the propan-2-yloxy substituent.

- Sulfur’s electronegativity and redox activity make this compound prone to oxidation (e.g., forming sulfoxides), unlike the stable ether in the target compound.

- Lower molecular weight improves bioavailability but may increase metabolic instability.

- Applications : Useful in disulfide bond formation or as a thiol-protecting group in peptide chemistry.

(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate (CAS 22518-07-6)

- Molecular Formula : C₁₉H₂₆O₅

- Molecular Weight : 334.4 g/mol

- Key Differences :

- Aromatic phenyl and epoxide (oxiran) groups introduce significant steric bulk and reactivity.

- The epoxide’s high reactivity enables crosslinking or polymerization, contrasting with the inert ether in the target compound.

- Higher molecular weight (334.4 vs. 173.21) reduces solubility in aqueous media but enhances thermal stability.

4-(4-Methylphenyl)butanoic Acid

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Differences: Aromatic 4-methylphenyl group replaces the amino and ether functionalities. Increased hydrophobicity limits water solubility but improves lipid membrane permeability.

- Applications: Precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) or surfactants.

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Stability | Primary Applications |

|---|---|---|---|---|---|

| Methyl 2-amino-4-(propan-2-yloxy)butanoate | C₈H₁₅NO₃ | 173.21 | Amino, ether, ester | High hydrolytic stability | Pharmaceutical intermediates |

| Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate | C₈H₁₅NO₄ | 189.21 | Amino, cyclic ether, ester | Acid-sensitive dioxolane ring | Protected intermediates |

| (2S)-2-amino-4-(methylsulfanyl)butanoate | C₅H₁₁NO₂S | ~149.21 | Amino, thioether, ester | Oxidizable thioether | Peptide synthesis |

| Epoxide derivative (CAS 22518-07-6) | C₁₉H₂₆O₅ | 334.4 | Epoxide, ester, aromatic | High reactivity (epoxide ring-opening) | Agrochemicals, polymers |

| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.23 | Carboxylic acid, aromatic | Low water solubility | NSAID precursors |

Research Findings and Implications

- Stability : The propan-2-yloxy group in the target compound confers superior hydrolytic stability compared to the acid-labile dioxolane in ’s compound and the oxidizable thioether in .

- Bioavailability: The amino group enhances water solubility and salt formation, making it preferable for drug delivery over hydrophobic analogs like 4-(4-methylphenyl)butanoic acid .

- Synthetic Utility : The epoxide derivative’s reactivity () is advantageous for polymer chemistry but limits its use in physiological environments .

Biological Activity

Methyl 2-amino-4-(propan-2-yloxy)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amino Group : Imparts basicity and potential for hydrogen bonding.

- Ester Linkage : Enhances lipophilicity and may influence absorption and distribution.

- Ether Functionality : Contributes to the compound's solubility profile.

The molecular formula of this compound is , indicating a moderate molecular weight conducive to biological activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on enzyme modulation and receptor interactions. Key findings include:

- Enzyme Modulation : Studies suggest that this compound may influence the activity of certain enzymes, potentially affecting metabolic pathways. For instance, it has shown promise in modulating phospholipase A2 activity, which is crucial for lipid metabolism and signaling pathways .

- Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating its efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. The following table summarizes key modifications and their impacts on biological activity:

| Modification | Biological Activity Impact |

|---|---|

| Addition of methyl groups | Increased lipophilicity, enhancing cell membrane penetration |

| Alteration of chain length | Affects binding affinity to target receptors |

| Variation in functional groups | Modulates enzyme inhibition potency |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated an MIC range from 5 to 20 µg/mL, indicating significant potential as an antimicrobial agent .

- Enzyme Inhibition : In vitro assays showed that this compound inhibited lysosomal phospholipase A2 with an IC50 value of 180 µM, suggesting its role in phospholipid metabolism .

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

- Mechanism of Action : The compound appears to interact with specific receptors involved in metabolic regulation, which could lead to therapeutic applications in metabolic disorders.

- Safety Profile : Toxicological assessments are ongoing, but initial studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.